molecular formula C14H24N2 B14313338 2-Decylpyrazine CAS No. 113685-78-2

2-Decylpyrazine

Cat. No.: B14313338
CAS No.: 113685-78-2
M. Wt: 220.35 g/mol
InChI Key: OJWKJCMLVBQAOY-UHFFFAOYSA-N
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Description

2-Decylpyrazine is an organic compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with a decyl group at the second position. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products. This compound, in particular, is notable for its applications in flavor and fragrance industries due to its distinct aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylpyrazine typically involves the alkylation of pyrazine with a decyl halide. One common method is the reaction of pyrazine with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Decylpyrazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyrazine derivatives.

Scientific Research Applications

2-Decylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its role in microbial communication and its potential as an antimicrobial agent.

    Medicine: Research is ongoing into its potential therapeutic effects, including its use as a flavoring agent in pharmaceuticals.

    Industry: It is widely used in the flavor and fragrance industry to impart a nutty, roasted aroma to various products.

Mechanism of Action

The mechanism of action of 2-Decylpyrazine involves its interaction with olfactory receptors, which are responsible for detecting its distinct aroma. In biological systems, it may interact with microbial cell membranes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its ability to modulate microbial activity is of significant interest.

Comparison with Similar Compounds

  • 2-Methylpyrazine
  • 2-Ethylpyrazine
  • 2-Propylpyrazine
  • 2-Butylpyrazine

Comparison: 2-Decylpyrazine is unique among its analogs due to the longer alkyl chain, which significantly influences its physical properties and aroma profile. While shorter alkyl chain pyrazines like 2-Methylpyrazine and 2-Ethylpyrazine have more volatile and less intense aromas, this compound provides a more robust and lasting scent, making it particularly valuable in the flavor and fragrance industry.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2-Decylpyrazine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between alkyl halides and pyrazine derivatives under controlled conditions. For reproducibility, use nitrogen-purged environments to prevent oxidation and employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Purity optimization requires rigorous characterization via 1H^1H-NMR, GC-MS (e.g., NIST Standard Reference Database protocols ), and elemental analysis. Ensure reaction yields are calculated post-purification, as residual solvents or by-products may skew results .

Q. How can researchers validate the identity of this compound in complex matrices?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques. Use reversed-phase HPLC with UV detection (λ = 254 nm) for preliminary separation, followed by high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Cross-validate with FT-IR to identify functional groups (e.g., pyrazine ring C=N stretches at ~1600 cm1^{-1}) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize fume hood use for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Store the compound in amber glass vials under inert gas (argon) at 4°C. Refer to Safety Data Sheets (SDS) for spill management and disposal protocols, adhering to institutional guidelines for hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic systems?

  • Methodological Answer : Conduct density functional theory (DFT) calculations to map electron density distributions and identify reactive sites (e.g., pyrazine nitrogen lone pairs). Validate experimentally via Suzuki-Miyaura coupling reactions, varying catalysts (Pd/C, Pd(PPh3_3)4_4) and monitoring yields. Compare steric hindrance effects by substituting the decyl chain with shorter/longer alkyl groups .

Q. What strategies resolve contradictions in reported toxicity profiles of this compound?

  • Methodological Answer : Perform systematic dose-response studies in in vitro models (e.g., HepG2 cells) using standardized OECD guidelines. Address discrepancies by controlling variables such as solvent choice (DMSO vs. ethanol) and exposure duration. Cross-reference findings with toxicokinetic data from ATSDR-tiered risk assessments .

Q. How can QSPR (Quantitative Structure-Property Relationship) models predict the physicochemical properties of this compound derivatives?

  • Methodological Answer : Use software like COSMO-RS or Gaussian to compute descriptors (logP, polar surface area). Train neural networks on datasets of structurally analogous pyrazines (e.g., 2,5-dimethylpyrazine ) to predict solubility, boiling points, and partition coefficients. Validate models experimentally via thermogravimetric analysis (TGA) and shake-flask solubility tests .

Q. What experimental designs are optimal for studying this compound’s role in flavor chemistry?

  • Methodological Answer : Employ gas chromatography-olfactometry (GC-O) coupled with sensory panels to identify odor-active compounds. Compare this compound’s detection thresholds with analogs (e.g., 2-acetylpyrazine ). Use stable isotope dilution assays (SIDA) to quantify trace amounts in food matrices .

Q. Data Contradiction and Reproducibility

Q. Why do NMR spectra of this compound vary across studies, and how can this be mitigated?

  • Methodological Answer : Variations arise from solvent impurities (e.g., residual CDCl3\text{CDCl}_3 signals) or deuterated solvent choice. Standardize protocols by using 99.9% deuterated solvents, internal standards (TMS), and consistent probe temperatures. Share raw NMR data (FID files) in supplementary materials for peer validation .

Q. How can researchers address inconsistencies in reported catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Replicate reactions using identical substrates, catalysts, and solvent systems. Publish detailed experimental logs (e.g., stirring speed, degassing time) to highlight overlooked variables. Collaborate via open-science platforms to share raw kinetic data and compare reproducibility rates .

Q. Analytical and Computational Tools

Q. What advanced mass spectrometry techniques enhance structural elucidation of this compound metabolites?

  • Methodological Answer : Apply LC-MS/MS with collision-induced dissociation (CID) to fragment ions and map metabolic pathways. Use 13C ^{13}\text{C}-labeled analogs to trace biotransformation products in hepatic microsomal assays. Compare fragmentation patterns with libraries (e.g., NIST MS Database ).

Properties

CAS No.

113685-78-2

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

2-decylpyrazine

InChI

InChI=1S/C14H24N2/c1-2-3-4-5-6-7-8-9-10-14-13-15-11-12-16-14/h11-13H,2-10H2,1H3

InChI Key

OJWKJCMLVBQAOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=NC=CN=C1

Origin of Product

United States

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